4-Fluorobenzylamine-13C6

Vue d'ensemble

Description

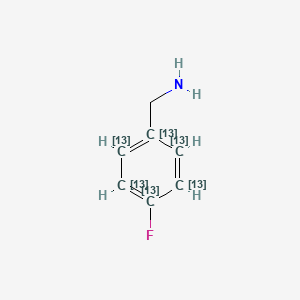

4-Fluorobenzylamine-13C6 is a labeled analog of 4-Fluorobenzylamine, where the benzene ring is substituted with a fluorine atom at the para position and six carbon atoms are replaced with carbon-13 isotopes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 4-Fluorobenzylamine involves the transition metal-assisted sodium borohydride reduction of 4-Fluorobenzonitrile. This method can be extended to borohydride exchange resin, enabling a viable option for automated syntheses .

Industrial Production Methods

Industrial production methods for 4-Fluorobenzylamine-13C6 are not extensively documented. the general approach involves the use of labeled precursors and isotopic exchange reactions to incorporate carbon-13 into the benzylamine structure .

Analyse Des Réactions Chimiques

Types of Reactions

4-Fluorobenzylamine-13C6 undergoes various types of chemical reactions, including:

Oxidation: This reaction typically involves the conversion of the amine group to a nitro or nitroso group.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.

Major Products Formed

The major products formed from these reactions include various substituted benzylamines, nitrobenzylamines, and other functionalized derivatives .

Applications De Recherche Scientifique

4-Fluorobenzylamine-13C6 is used in a wide range of scientific research applications:

Biology: The compound is used in the study of enzyme interactions and protein labeling.

Medicine: It is employed in the development of radiotracers for diagnostic imaging.

Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 4-Fluorobenzylamine-13C6 involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, making it a valuable tool in biochemical studies. The labeled carbon-13 atoms allow for detailed tracking and analysis using nuclear magnetic resonance (NMR) spectroscopy .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Methoxybenzylamine

- 4-Methylbenzylamine

- 4-Chlorobenzylamine

- 3-Fluorobenzylamine

- 2-Fluorobenzylamine

Uniqueness

4-Fluorobenzylamine-13C6 is unique due to the presence of the fluorine atom and the carbon-13 isotopes. These features enhance its utility in various research applications, particularly in imaging and spectroscopy. The compound’s labeled nature allows for precise tracking and analysis, distinguishing it from other similar benzylamines .

Activité Biologique

4-Fluorobenzylamine-13C6 is a stable isotopic variant of 4-fluorobenzylamine, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

This compound has the following chemical structure:

- Molecular Formula : C7H8FN

- Molecular Weight : 141.14 g/mol

- CAS Number : 140-75-0

This compound is characterized by the presence of a fluorine atom attached to a benzylamine structure, which influences its reactivity and biological interactions.

4-Fluorobenzylamine acts primarily as a potassium channel blocker , which can influence neuronal excitability and cardiac function. It is also utilized in the synthesis of various biologically active compounds, including radiolabeled folate derivatives for imaging applications in positron emission tomography (PET) .

1. Potassium Channel Blocking

Research indicates that 4-fluorobenzylamine can inhibit potassium channels, which are critical for maintaining the resting membrane potential and regulating action potentials in excitable tissues . This property makes it a candidate for studying cardiac arrhythmias and neurophysiological processes.

2. Synthesis of Radiolabeled Compounds

The compound is employed in synthesizing 18F-labeled folate derivatives, which are important in cancer imaging . This application highlights its role in enhancing diagnostic capabilities in oncology.

Case Study 1: Antimelanogenic Activity

A study involving derivatives of 4-fluorobenzylamine demonstrated their potential as tyrosinase inhibitors, which are crucial for skin pigmentation regulation. The derivative [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone exhibited an IC50 value of 0.18 μM , significantly outperforming kojic acid (IC50 = 17.76 μM) . The study concluded that these compounds could serve as effective antimelanogenic agents without cytotoxic effects.

Case Study 2: Pharmacokinetics and Toxicity

Research on the pharmacokinetic properties of 4-fluorobenzylamine indicated favorable absorption characteristics, with high probabilities for human intestinal absorption and blood-brain barrier permeability . Additionally, toxicity assessments showed that it is non-toxic according to the Ames test, indicating its safety profile for potential therapeutic uses.

Data Table: Biological Activity Summary

| Activity | Description | IC50 Value |

|---|---|---|

| Potassium Channel Blocking | Inhibits potassium channels influencing excitability | N/A |

| Antimelanogenic Effect | Inhibitor of tyrosinase in melanogenesis | 0.18 μM |

| Radiolabeling | Synthesis of 18F-labeled folate | N/A |

| Toxicity | Non-toxic (Ames test) | N/A |

Propriétés

IUPAC Name |

(4-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN/c8-7-3-1-6(5-9)2-4-7/h1-4H,5,9H2/i1+1,2+1,3+1,4+1,6+1,7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIFVWLUQBAIPMJ-ZFJHNFROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.100 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.